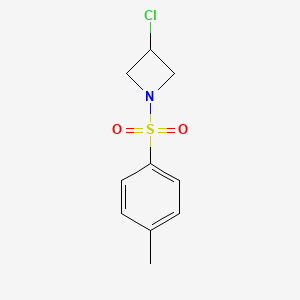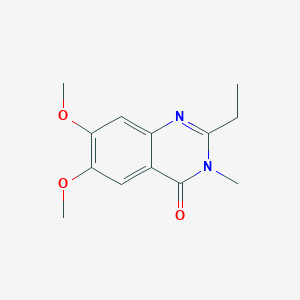![molecular formula C13H18N4O B11863839 6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B11863839.png)
6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-on ist eine synthetische Verbindung, die für ihre einzigartige Struktur und ihre potenziellen Anwendungen in der pharmazeutischen Chemie bekannt ist. Diese Verbindung zeichnet sich durch ein spirocyclisches Gerüst aus, ein häufiges Motiv in vielen biologisch aktiven Molekülen. Das Vorhandensein mehrerer Stickstoffatome in ihrer Struktur macht sie zu einem vielseitigen Kandidaten für verschiedene chemische Reaktionen und Wechselwirkungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-on beinhaltet typischerweise einen mehrstufigen Prozess. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen in der Regel die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschte Produktausbeute und -reinheit zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von 6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-on die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies beinhaltet oft den Einsatz von Durchflussreaktoren, automatisierten Synthesegeräten und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation .
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu unterschiedlichen biologischen Aktivitäten führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid sowie verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, geeignete Lösungsmittel und manchmal Katalysatoren, um die Reaktionen zu erleichtern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle, insbesondere bei der Entwicklung neuer Materialien und Katalysatoren.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit verschiedenen biologischen Zielmolekülen zu interagieren, wodurch sie für die Untersuchung von Enzymmechanismen und Protein-Ligand-Wechselwirkungen nützlich ist.
Wissenschaftliche Forschungsanwendungen
6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
Der Wirkungsmechanismus von 6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren dieser Zielmoleküle zu passen und ihre Aktivität zu modulieren. Dies kann zu verschiedenen biologischen Wirkungen führen, abhängig vom spezifischen Ziel und der Art der Wechselwirkung. Die beteiligten Pfade umfassen oft Signaltransduktionsmechanismen, die durch G-Protein-gekoppelte Rezeptoren oder andere zelluläre Signalwege vermittelt werden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-on ist einzigartig aufgrund seiner spezifischen Kombination aus einem spirocyclischen Gerüst und mehreren Stickstoffatomen, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und mit verschiedenen biologischen Zielmolekülen zu interagieren, macht es zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen .
Eigenschaften
Molekularformel |
C13H18N4O |
|---|---|
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
6-methyl-9-pyridin-3-yl-2,6,9-triazaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C13H18N4O/c1-16-8-12(18)17(11-3-2-5-14-7-11)10-13(16)4-6-15-9-13/h2-3,5,7,15H,4,6,8-10H2,1H3 |
InChI-Schlüssel |
RLTJRSHZKNPIEE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=O)N(CC12CCNC2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)









![4-Hydroxy-5'-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11863816.png)

